N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide
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Overview
Description
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide is a complex organic compound that features a pyrazole ring, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the condensation of 1,3-diketones with arylhydrazines in the presence of a suitable solvent like N,N-dimethylacetamide . The resulting pyrazole intermediate is then subjected to further reactions to introduce the hydroxyphenyl and trifluoromethylbenzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The benzamide moiety can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzamide would produce an amine.
Scientific Research Applications
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 1-phenyl-3-(4-pyridyl)-2-pyrazoline share a similar pyrazole ring structure.
Benzamide Derivatives: Compounds such as N-(4-hydroxyphenyl)benzamide have a similar benzamide moiety.
Uniqueness
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c20-19(21,22)16-5-2-1-4-15(16)18(27)23-12-17(26)13-6-8-14(9-7-13)25-11-3-10-24-25/h1-11,17,26H,12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAVHFKEWIZKFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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